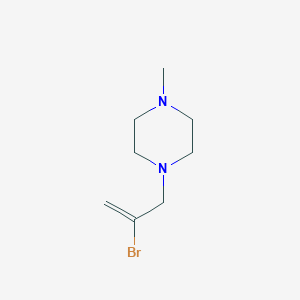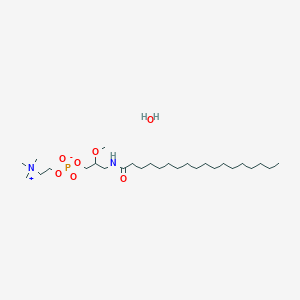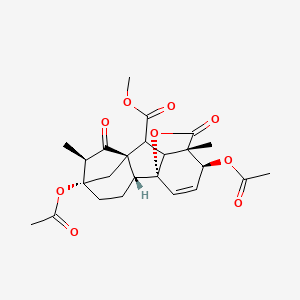
O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Methyl15-Oxo17-HydroGibberellinA3Diacetate is a synthetic derivative of gibberellin, a class of plant hormones that regulate growth and influence various developmental processes. This compound is known for its role in promoting cell elongation and division, making it a valuable tool in agricultural and biological research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate involves multiple steps, starting from gibberellic acid. The process typically includes methylation, oxidation, and acetylation reactions. Specific reagents and catalysts are used to achieve the desired modifications at each step. For instance, methylation can be achieved using methyl iodide in the presence of a base, while oxidation might involve reagents like potassium permanganate .
Industrial Production Methods
Industrial production of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize human error .
化学反应分析
Types of Reactions
O-Methyl15-Oxo17-HydroGibberellinA3Diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate can yield various ketones and aldehydes, while reduction can produce different alcohols .
科学研究应用
O-Methyl15-Oxo17-HydroGibberellinA3Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant growth regulation and development.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of agricultural chemicals and growth regulators.
作用机制
The mechanism of action of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate involves its interaction with specific molecular targets in plants. It binds to gibberellin receptors, triggering a cascade of signaling events that lead to the activation of genes involved in cell elongation and division. This process is mediated by the DELLA proteins, which act as repressors of gibberellin signaling. The compound’s effects are modulated by its ability to influence the degradation of these repressors, thereby promoting growth .
相似化合物的比较
Similar Compounds
Gibberellic Acid: A naturally occurring gibberellin with similar growth-promoting effects.
Gibberellin A1: Another gibberellin with distinct structural features and biological activity.
Gibberellin A4: Known for its role in promoting flowering and fruit development.
Uniqueness
O-Methyl15-Oxo17-HydroGibberellinA3Diacetate is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to naturally occurring gibberellins. These modifications also allow for more precise control over its biological activity, making it a valuable tool in both research and industrial applications .
属性
分子式 |
C24H28O9 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
methyl (1R,2R,5S,6R,8R,9S,11S,12S)-5,12-diacetyloxy-6,11-dimethyl-7,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C24H28O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h7,9,11,14-17H,6,8,10H2,1-5H3/t11-,14+,15-,16+,17?,21+,22-,23+,24+/m0/s1 |
InChI 键 |
AADANNASBFDJBI-KPUWQIGSSA-N |
手性 SMILES |
C[C@H]1C(=O)[C@]23C[C@]1(CC[C@H]2[C@]45C=C[C@@H]([C@](C4[C@@H]3C(=O)OC)(C(=O)O5)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(=O)C23CC1(CCC2C45C=CC(C(C4C3C(=O)OC)(C(=O)O5)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



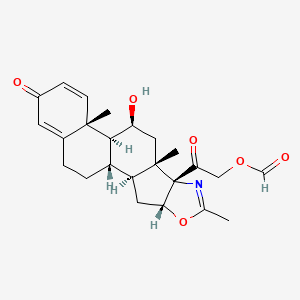
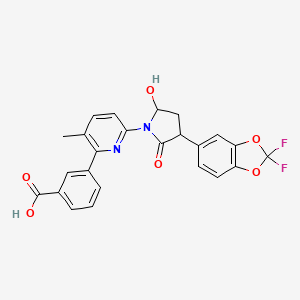
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
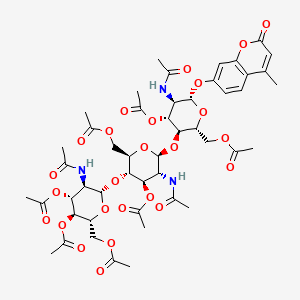
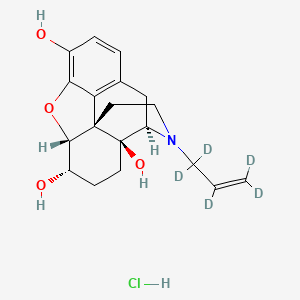

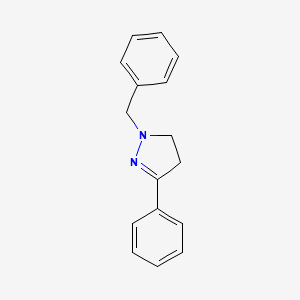
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
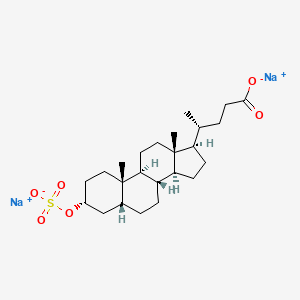
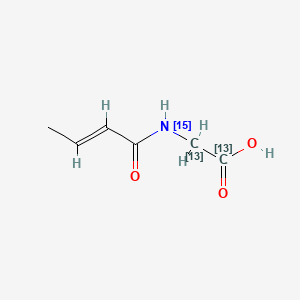
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
